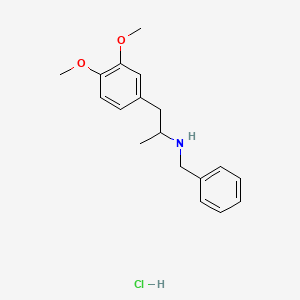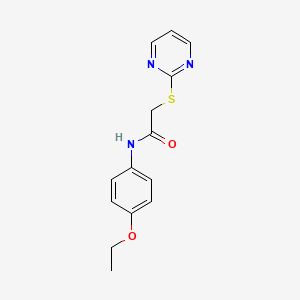
2-(Di-tert-butylphosphino)-2',6'-dimethylbiphenyl
Overview
Description
2-(Di-tert-butylphosphino)-2’,6’-dimethylbiphenyl, also known as JohnPhos, is a reactive dialkylbiaryl phosphine ligand . It is used to catalyze carbon-nitrogen bond-forming reactions .
Synthesis Analysis
While specific synthesis methods for 2-(Di-tert-butylphosphino)-2’,6’-dimethylbiphenyl were not found, it is known that similar compounds are synthesized using various methods. For instance, tBuBrettPhos, a related compound, is synthesized using tert-butylphosphine and 2,4,6-triisopropyl-3,6-dimethoxy-1,1’-biphenyl .Molecular Structure Analysis
The molecular structure of 2-(Di-tert-butylphosphino)-2’,6’-dimethylbiphenyl consists of a biphenyl core with a phosphine group attached to one of the phenyl rings. The phosphine group is substituted with two tert-butyl groups .Chemical Reactions Analysis
2-(Di-tert-butylphosphino)-2’,6’-dimethylbiphenyl is used as a ligand in various palladium-catalyzed reactions . It is particularly efficient in Buchwald-Hartwig Cross Coupling Reaction and Heck Reaction .Physical And Chemical Properties Analysis
The compound is a white solid with a molecular weight of 298.4 . It is slightly soluble in chloroform, dichloromethane, and DMSO .Scientific Research Applications
Catalysis in Chemical Synthesis
2-(Di-tert-butylphosphino)-2',6'-dimethylbiphenyl has been studied for its role in catalysis, particularly in palladium-catalyzed cross-coupling reactions. DeVasher et al. (2004) found that sterically demanding, water-soluble alkylphosphines including this compound, when combined with palladium salts, were effective in Suzuki, Sonogashira, and Heck couplings of aryl bromides under mild conditions in aqueous solvents. This approach proved efficient for Suzuki couplings of unactivated aryl bromides at room temperature without the need for organic solvents (DeVasher, R., Moore, L. R., & Shaughnessy, K. H., 2004).
Structural and Reactivity Studies
Waterman et al. (2014) explored the synthesis, structure, and reactivity of platinum compounds featuring terminal amido and phosphido ligands. They utilized 1,2-bis(di-tert-butylphosphino)ethane (a related compound) for the preparation of terminal anilido and phosphido compounds, examining their resistance to deprotonation with external bases or through alkane or arene elimination (Waterman, R., Mindiola, D., Clough, C. R., & Hillhouse, G., 2014).
Investigation of Steric and Electronic Properties
Diebolt et al. (2011) conducted an in-depth study of the steric and electronic properties of several sterically demanding tertiary phosphines, including 2-di-tert-butylphosphino-2'-(N,N-dimethylamino)biphenyl. Their research involved synthesizing and characterizing iridium complexes with these ligands, providing insights into their basicity and ligand steric parameters (Diebolt, O., Fortman, G. C., Clavier, H., et al., 2011).
Use in Nickel Carbene Complexes
Iluc and Hillhouse (2014) described the synthesis and characterization of new carbene complexes involving a related compound, 1,2-bis(di-tert-butylphosphino)ethane. They studied the reactivity of these complexes toward 1-electron oxidizing agents, contributing to the understanding of nickel-carbene chemistry (Iluc, V. & Hillhouse, G., 2014).
Safety and Hazards
2-(Di-tert-butylphosphino)-2’,6’-dimethylbiphenyl can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing hands thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
ditert-butyl-[2-(2,6-dimethylphenyl)phenyl]phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31P/c1-16-12-11-13-17(2)20(16)18-14-9-10-15-19(18)23(21(3,4)5)22(6,7)8/h9-15H,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSBWMABBLBKKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Di-tert-butylphosphino)-2',6'-dimethylbiphenyl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1-(Benzo[b]thiophen-6-yl)ethanone](/img/structure/B3121979.png)



![(4S,4'S)-2,2'-Cyclopentylidenebis[4-tert-butyl-4,5-dihydrooxazole]](/img/structure/B3122009.png)